Cas no 104333-00-8 (3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol)

3-((2-ニトロ-4-(トリフルオロメチル)-フェニル)アミノ)プロパン-1,2-ジオールは、有機合成中間体として重要な化合物です。この化合物は、ニトロ基とトリフルオロメチル基を有する芳香族アミン構造と、プロパンジオール鎖が結合した特徴的な化学構造を持ちます。高い反応性を示すニトロ基と、電子吸引性の強いトリフルオロメチル基を併せ持つため、医薬品や農薬の合成中間体として有用です。また、2つのヒドロキシル基を有するため、さらなる誘導体化が可能であり、多様な化学変換が期待できます。特に、フッ素含有化合物の合成において重要な役割を果たす可能性があります。

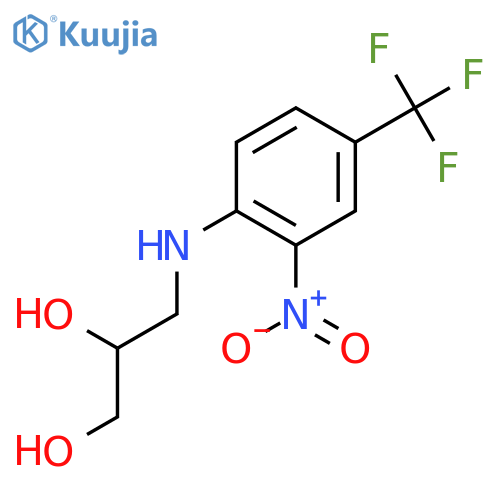

104333-00-8 structure

商品名:3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol

CAS番号:104333-00-8

MF:C10H11N2O4F3

メガワット:280.20054

MDL:MFCD00270761

CID:126163

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

- 1,2-Propanediol,3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-

- 3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol

- AC1NUYL1

- ANW-62235

- CTK8B9227

- HC Yellow 6

- HC Yellow no. 6

- SureCN108993

- UNII-C3I439FV6T

- 1,2-Propanediol, 3-2-nitro-4-(trifluoromethyl)phenylamino-

-

- MDL: MFCD00270761

- インチ: InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2

- InChIKey: XDHQHBSDKYPJRG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O

計算された属性

- せいみつぶんしりょう: 280.06713

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

じっけんとくせい

- PSA: 95.63

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N900998-100mg |

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol |

104333-00-8 | 100mg |

$ 100.00 | 2023-09-06 | ||

| Alichem | A019118976-5g |

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol |

104333-00-8 | 95% | 5g |

$400.00 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1002679-1g |

3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol |

104333-00-8 | 95% | 1g |

$690 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 095265-1g |

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol |

104333-00-8 | 95+% | 1g |

2470.0CNY | 2021-07-13 | |

| TRC | N900998-1g |

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol |

104333-00-8 | 1g |

195.00 | 2021-07-23 | ||

| eNovation Chemicals LLC | Y1002679-1g |

3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol |

104333-00-8 | 95% | 1g |

$700 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 095265-1g |

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol |

104333-00-8 | 95+% | 1g |

2470CNY | 2021-05-07 | |

| A2B Chem LLC | AE52598-100mg |

HC YELLOW NO. 6 |

104333-00-8 | 100mg |

$210.00 | 2024-01-05 | ||

| A2B Chem LLC | AE52598-250mg |

HC YELLOW NO. 6 |

104333-00-8 | 250mg |

$291.00 | 2024-01-05 | ||

| A2B Chem LLC | AE52598-500mg |

HC YELLOW NO. 6 |

104333-00-8 | 500mg |

$410.00 | 2024-01-05 |

3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

104333-00-8 (3-((2-Nitro-4-(trifluoromethyl)-phenyl)amino)propane-1,2-diol) 関連製品

- 10442-83-8(N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline)

- 506-17-2(cis-Vaccenic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量